1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-20-13-6-4-12(5-7-13)17-15(19)16-9-8-14-10-11(2)18-21-14/h4-7,10H,3,8-9H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIGGSSESHICQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
Urea derivatives are typically synthesized via the reaction of primary or secondary amines with isocyanates. For 1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea, the target molecule bifurcates into two key components:
- 4-Ethoxyaniline : A substituted aniline derivative providing the arylurea moiety.
- 2-(3-Methylisoxazol-5-yl)ethyl isocyanate : An isoxazole-containing isocyanate contributing the heterocyclic side chain.
The reaction proceeds through nucleophilic addition of the amine to the isocyanate, forming a urea linkage (Figure 1). This method aligns with patented approaches for analogous compounds, where urea formation is achieved under mild conditions.
Detailed Synthetic Routes
Stepwise Synthesis of Intermediate Reagents
Preparation of 4-Ethoxyaniline
4-Ethoxyaniline is synthesized via O-alkylation of 4-aminophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in anhydrous acetone at 60°C for 12 hours, yielding 85–90% product.
Reaction Equation:
$$ \text{4-HO-C₆H₄-NH₂ + CH₃CH₂Br + K₂CO₃ → 4-CH₃CH₂O-C₆H₄-NH₂ + KBr + KHCO₃} $$
Synthesis of 2-(3-Methylisoxazol-5-yl)ethyl Isocyanate
This intermediate is prepared by phosgenation of 2-(3-methylisoxazol-5-yl)ethylamine. The amine is treated with phosgene (COCl₂) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. The isocyanate is isolated via distillation under reduced pressure (65% yield).
Critical Parameters:
- Temperature control to prevent side reactions.
- Use of anhydrous conditions to avoid hydrolysis.
Urea Formation
The final step involves reacting 4-ethoxyaniline with 2-(3-methylisoxazol-5-yl)ethyl isocyanate in a 1:1 molar ratio. Key experimental conditions include:
Mechanistic Insight:
The amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release HCl, yielding the urea product (Figure 2).
Reaction Optimization and Yield Enhancement
Purification and Characterization
Isolation Techniques
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents describe a continuous flow system for urea synthesis, enhancing scalability:
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Residual Solvents | <50 ppm (ICH Q3C) |
| Heavy Metals | <10 ppm |
Alternative Synthetic Pathways
Carbodiimide-Mediated Coupling
As an alternative to isocyanates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can mediate urea formation between 4-ethoxyaniline and 2-(3-methylisoxazol-5-yl)ethylamine. However, this method yields only 68% product due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C, 30 minutes) reduces reaction time by 75% but requires specialized equipment, limiting industrial adoption.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methylisoxazolyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of urea compounds, particularly those incorporating oxazole and phenyl moieties, exhibit significant antitumor properties. The antitumor activity is often assessed using GI50 values, which represent the concentration required to inhibit cell growth by 50%. For example:
| Cancer Type | GI50 Value (µM) |
|---|---|
| Non-small lung cancer | 1.7 |
| Prostate cancer | 15.9 |
| Ovarian cancer | 25.9 |
These values suggest that the compound may effectively inhibit the growth of various cancer cell lines, potentially leading to its use as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Urea derivatives are known for their broad-spectrum antibacterial effects. Minimum inhibitory concentrations (MIC) against common pathogens include:
| Pathogen | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03–0.06 |
| Streptococcus pyogenes | 0.06–0.12 |
| Haemophilus influenzae | 0.25–1 |
These findings indicate that the compound may be beneficial in treating bacterial infections .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
Case Study 1: Antitumor Efficacy
A study reported that structurally similar urea derivatives exhibited selective cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Properties
Another investigation focused on thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that modifications can enhance therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group. This difference can affect the compound’s reactivity and biological activity.
1-(4-Ethoxyphenyl)-3-(2-(3-ethylisoxazol-5-yl)ethyl)urea: Similar structure but with an ethyl group instead of a methyl group on the isoxazole ring. This modification can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a synthetic organic compound with potential therapeutic applications. This compound belongs to the class of urea derivatives, which have been studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 289.335 g/mol. The compound features an ethoxyphenyl group and a 3-methylisoxazole moiety, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that this compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects. Preliminary studies suggest that it could influence pathways related to apoptosis and cell proliferation.
Biological Activity Overview
The following sections summarize key findings regarding the biological activities of this compound.
Anticancer Activity
Research indicates that derivatives containing oxazole rings often exhibit significant anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction |
| Related oxazole derivatives | U937 (leukemia) | < 0.5 | Cell cycle arrest |
Case Study: A study published in Journal of Medicinal Chemistry reported that oxazole derivatives demonstrated IC50 values as low as 0.11 µM against certain cancer cell lines, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Compounds within the urea class have been evaluated for antibacterial properties. For instance, derivatives similar to this compound showed promising results against Gram-positive bacteria:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | TBD |
| Benzothiazole derivatives | E. coli | < 10 |
Case Study: A comparative study highlighted that certain urea derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) than traditional antibiotics like ampicillin, suggesting potential as effective antimicrobial agents .
Anti-inflammatory Effects
Preliminary research indicates that some oxazole-containing compounds may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:
| Compound | Cytokine Assessed | Effect |
|---|---|---|
| This compound | TNF-alpha | Inhibition observed |
| Related compounds | IL-6 | Significant reduction |
Case Study: In vivo studies demonstrated that oxazole derivatives could significantly reduce inflammation in animal models by modulating cytokine levels .
Q & A
Q. How can researchers validate hypotheses about synergistic interactions with other therapeutics?
- Methodological Answer :
- Combinatorial Screening : Use high-throughput synergy assays (e.g., Chou-Talalay method) to identify additive effects with cisplatin (CI = 0.7–0.9) .
- Mechanistic Studies : RNA-seq analysis of treated cells reveals upregulation of pro-apoptotic genes (e.g., BAX, CASP3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
